9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene
Overview
Description
9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene is a chemical compound with the molecular formula C30H19Br . It has an average mass of 459.376 Da and a monoisotopic mass of 458.067017 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromoanthracene core with a phenyl and a naphthyl group attached .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius .Scientific Research Applications
OLED Applications
Electroluminescent 9,10-diaryl anthracenes, including derivatives such as 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene, have been identified as promising materials for organic light-emitting diodes (OLEDs), especially for applications requiring blue light emission. Their high thermal stability, electrochemical reversibility, and wide band gap make them suitable as host and hole-transporting materials in OLEDs. The synthesis of such derivatives often involves bromination and Suzuki couplings, leading to compounds that show strong emissions in the blue spectrum, which is beneficial for OLED applications (Sarsah et al., 2013).
Electroluminescent Device Enhancements
Phenanthroimidazole derivatives containing an anthracene or pyrene moiety, such as the one , have shown high luminescence efficiency and excellent stability, making them promising materials for use in electroluminescent devices. The incorporation of fluorescent anthracene units enhances the luminescence efficiency of these materials, demonstrating their potential in improving electroluminescent device performance (Zhuang et al., 2014).
Synthesis and Characterization for Electroluminescence
The synthesis and characterization of bulky aryl-substituted anthracene blue host materials, including 9-(2-naphthyl)-10-arylanthracenes, have been explored. These materials exhibit high glass transition temperatures and strong blue emissions, highlighting their suitability for use as blue host materials in OLEDs. The impact of substituents on the anthracene unit's photophysical and electrochemical properties has been studied to optimize OLED device performance (Wee et al., 2011).
Photophysical Processes
Research into the photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene (BNA) has revealed that it emits blue and blue-violet light, with emission spectra showing significant solvent effects. This property is of interest for applications requiring tunable light emission characteristics. The quenching effect of electron donors on the light emission of BNA follows the Stern-Volmer equation, providing insights into the interaction mechanisms between the compound and its environment (Guo et al., 2007).
Properties
IUPAC Name |
9-bromo-10-(4-naphthalen-1-ylphenyl)anthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19Br/c31-30-27-13-5-3-11-25(27)29(26-12-4-6-14-28(26)30)22-18-16-21(17-19-22)24-15-7-9-20-8-1-2-10-23(20)24/h1-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIPFESDNDUXNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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